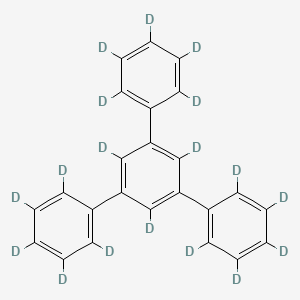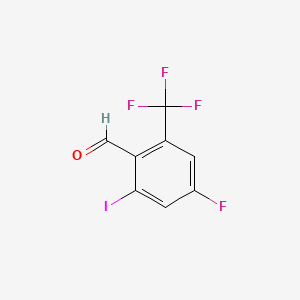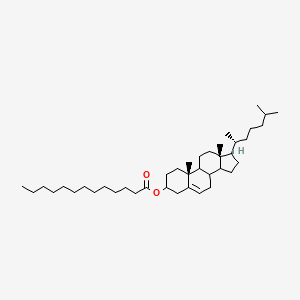
1,3,5-Triphenylbenzene-D18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triphenylbenzene-D18 is an isotopically labeled derivative of 1,3,5-Triphenylbenzene. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings. The isotopic labeling with deuterium makes it particularly useful in various research applications, including spectroscopy and mechanistic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylbenzene-D18 can be synthesized through a series of organic reactions. One common method involves the deuteration of 1,3,5-Triphenylbenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triphenylbenzene-D18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,5-Triphenylbenzene-D18 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in mechanistic studies and as a standard in spectroscopic analyses.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Mécanisme D'action
The mechanism of action of 1,3,5-Triphenylbenzene-D18 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways in biological studies or understanding reaction mechanisms in chemical research .
Comparaison Avec Des Composés Similaires
1,3,5-Triphenylbenzene-D18 can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: The non-deuterated version, which lacks the isotopic labeling.
1,3,5-Triferrocenylbenzene: A derivative with ferrocenyl groups, used in studies involving metallocenes.
1,3,5-Trisubstituted Benzene Derivatives: Compounds with various substituents on the phenyl rings, used in different research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic and mechanistic studies .
Propriétés
Formule moléculaire |
C24H18 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-[2,4,6-trideuterio-3,5-bis(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D |
Clé InChI |
SXWIAEOZZQADEY-QICNJPGCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









dimethylsilane](/img/structure/B15290524.png)



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
